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Introduction
AZD-7295 is a potent, direct-acting antiviral (DAA) agent investigated for the treatment of

Hepatitis C Virus (HCV) infection. It belongs to the class of NS5A inhibitors, which represent a

significant advancement in HCV therapeutics by targeting a non-structural viral protein

essential for replication and assembly.[1] This technical guide provides a comprehensive

overview of the available preclinical and clinical data on AZD-7295, with a focus on its

mechanism of action, antiviral activity, pharmacokinetics, and safety profile.

Mechanism of Action
AZD-7295 exerts its antiviral effect by specifically targeting the HCV non-structural protein 5A

(NS5A). NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA

replication and the assembly of new virus particles.[2][3] AZD-7295 binds directly to domain 1

of the NS5A protein.[4] This binding event is believed to induce a conformational change in the

NS5A dimer, which in turn prevents the binding of viral RNA to the protein.[4][5] The inhibition

of the NS5A-RNA interaction is a critical step in disrupting the HCV life cycle, ultimately leading

to the suppression of viral replication.[4]

The following diagram illustrates the proposed mechanism of action for AZD-7295.
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Caption: Proposed mechanism of action of AZD-7295.

Preclinical Antiviral Activity
The primary method for evaluating the in vitro potency of NS5A inhibitors like AZD-7295 is the

HCV replicon assay. This cell-based system utilizes human hepatoma cells (Huh-7) that

contain a subgenomic HCV RNA molecule (replicon) capable of autonomous replication. The

replicon often includes a reporter gene, such as luciferase, allowing for the quantification of

viral replication.

Antiviral Potency
AZD-7295 has demonstrated potent activity against the HCV genotype 1b (GT-1b) replicon.[6]

Parameter Value Assay System

EC50 7 nM HCV Genotype 1b Replicon

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral

replication.
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Note: Specific IC50 (50% inhibitory concentration against a specific enzyme) and CC50 (50%

cytotoxic concentration) values for AZD-7295 are not publicly available, which prevents the

calculation of the selectivity index (SI = CC50/EC50).

Experimental Protocol: HCV Replicon Assay (General
Methodology)
The following provides a generalized workflow for determining the EC50 of an NS5A inhibitor

using a luciferase-based HCV replicon assay.
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Caption: Generalized workflow for an HCV replicon assay.
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Clinical Development Program
AZD-7295 underwent several Phase 1 clinical trials to evaluate its safety, tolerability, and

pharmacokinetics in healthy volunteers. An overview of the publicly available information on

these trials is presented below.

Trial Identifier Phase Status Population
Primary

Objectives

D1820C00001 1 Completed

Healthy Male

Japanese

Subjects

Safety,

Tolerability,

Pharmacokinetic

s

NCT01097408 1 Completed
Healthy

Volunteers

Pharmacokinetic

s, Safety,

Tolerability

NCT00906256 1 Completed Healthy Subjects

Pharmacokinetic

s, Effect of Food,

Safety,

Tolerability

NCT00781976 1 Completed HCV Carriers Antiviral Activity

Pharmacokinetics
A Phase 1, randomized, double-blind, placebo-controlled study (D1820C00001) in healthy male

Japanese subjects investigated single ascending doses (SAD) and multiple ascending doses

(MAD) of AZD-7295.

Dosing Regimens:

SAD: Single oral doses of 90 mg, 270 mg, 500 mg, and 700 mg.

MAD: 233 mg administered three times daily.

Key Findings:
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Exposure to AZD-7295, as measured by AUC (Area Under the Curve) and Cmax (Maximum

Concentration), increased in a dose-proportional manner.

Steady-state plasma concentrations were reached by Day 4 of multiple dosing.

Note: Detailed pharmacokinetic parameters such as mean Cmax, AUC, Tmax, and half-life for

each dose cohort are not publicly available in a tabulated format.

Safety and Tolerability
In the D1820C00001 study, AZD-7295 was generally well-tolerated.

Adverse Event Summary

(Study D1820C00001)

Single Ascending Dose

(SAD) Part

Multiple Ascending Dose

(MAD) Part

Total Adverse Events (AEs) 9 AEs in 6 subjects 4 AEs in 3 subjects

Most Common AEs in AZD-

7295 Group
Nausea (20.8% of subjects) Headache (25.0% of subjects)

Severity of AEs All reported as mild All reported as mild

Note: A more detailed breakdown of adverse events by dose and frequency is not publicly

available.

Experimental Protocol: Phase 1 SAD/MAD Trial (General
Methodology)
The following diagram outlines a typical workflow for a Phase 1 single and multiple ascending

dose clinical trial.
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Caption: Generalized workflow for a Phase 1 SAD/MAD clinical trial.
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Resistance
As with other direct-acting antivirals, the potential for the development of resistance is a key

consideration for NS5A inhibitors. Resistance-associated substitutions (RASs) in the NS5A

protein can reduce the susceptibility of the virus to these drugs. For the class of NS5A

inhibitors, common RASs have been identified at amino acid positions such as L31 and Y93.[4]

These mutations can decrease the binding affinity of the inhibitor to the NS5A protein, thereby

diminishing its antiviral effect.[4] Specific resistance data for AZD-7295 is not extensively

detailed in the public domain.

Summary and Conclusion
AZD-7295 is a potent inhibitor of the HCV NS5A protein, demonstrating low nanomolar activity

against genotype 1b replicons in vitro. Its mechanism of action involves the direct binding to

domain 1 of NS5A, which interferes with viral RNA binding and disrupts the HCV life cycle.

Phase 1 clinical trials in healthy volunteers indicated that AZD-7295 has a dose-proportional

pharmacokinetic profile and was generally well-tolerated at the doses studied.

Despite its promising early-stage profile, the clinical development of AZD-7295 was

discontinued. The information presented in this guide is based on the publicly available data. A

complete understanding of the compound's properties would require access to the full clinical

study reports and more extensive preclinical data, which are not currently in the public domain.

This technical summary provides a foundation for researchers and scientists interested in the

development of NS5A inhibitors and the broader field of direct-acting antivirals for HCV.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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